3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole
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Overview
Description
3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of hydroxy(oxido)amino groups at the 3 and 6 positions and a methyl group at the 2 position of the indole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxy(oxido)amino groups. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino groups can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxido groups to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydroxylated compounds.
Scientific Research Applications
3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole involves its interaction with specific molecular targets. The hydroxy(oxido)amino groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. Additionally, the indole core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(imidazol-1-yl)pyridazine: Another compound with similar functional groups but different core structure.
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine: Shares the bis-functional groups but has a tetrazine core.
Uniqueness
3,6-Bis(hydroxy(oxido)amino)-2-methyl-1H-indole is unique due to its specific arrangement of functional groups on the indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
3484-05-7 |
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Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-methyl-3,6-dinitro-1H-indole |
InChI |
InChI=1S/C9H7N3O4/c1-5-9(12(15)16)7-3-2-6(11(13)14)4-8(7)10-5/h2-4,10H,1H3 |
InChI Key |
JEKLOMCNFGSKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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